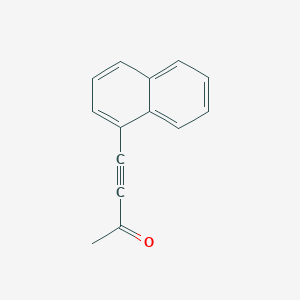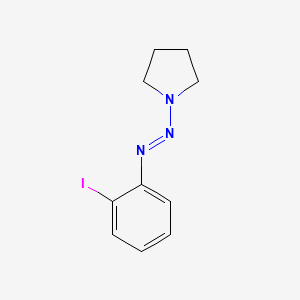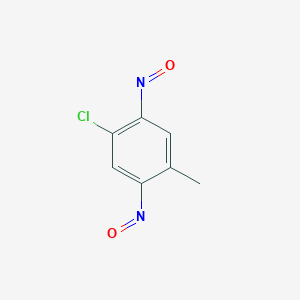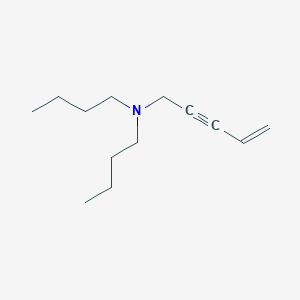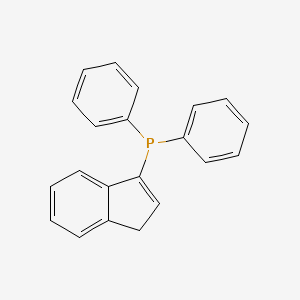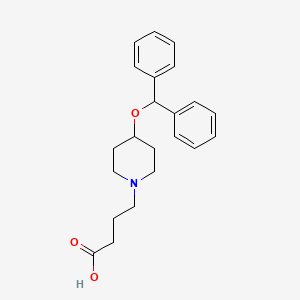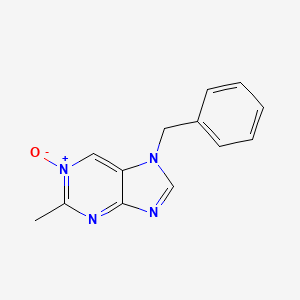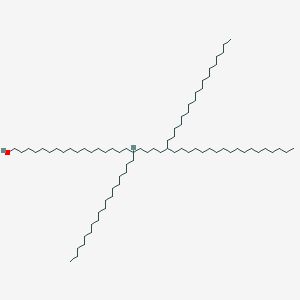
18,23-Dioctadecylhentetracontan-1-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
18,23-Dioctadecylhentetracontan-1-OL is a long-chain primary fatty alcohol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 18,23-Dioctadecylhentetracontan-1-OL typically involves multi-step organic reactions. One common method is the reduction of corresponding fatty acids or esters using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve catalytic hydrogenation of fatty acid esters derived from natural sources like vegetable oils. This process is conducted under high pressure and temperature in the presence of a metal catalyst such as palladium or nickel.
Analyse Des Réactions Chimiques
Types of Reactions
18,23-Dioctadecylhentetracontan-1-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like hydrogen gas (H2) in the presence of a metal catalyst are used.
Substitution: Halogenating agents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alkanes.
Substitution: Formation of alkyl halides.
Applications De Recherche Scientifique
18,23-Dioctadecylhentetracontan-1-OL has diverse applications in scientific research:
Chemistry: Used as a surfactant or emulsifying agent in various chemical formulations.
Biology: Studied for its role in cell membrane structure and function.
Medicine: Investigated for potential therapeutic applications due to its biocompatibility and low toxicity.
Industry: Utilized in the production of cosmetics, lubricants, and coatings due to its hydrophobic properties.
Mécanisme D'action
The mechanism of action of 18,23-Dioctadecylhentetracontan-1-OL involves its interaction with lipid bilayers in cell membranes. The long carbon chain allows it to integrate into the lipid bilayer, affecting membrane fluidity and permeability. This interaction can influence various cellular processes, including signal transduction and membrane protein function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Octadecan-1-ol: A long-chain primary fatty alcohol with a shorter carbon chain.
Hexadecan-1-ol: Another long-chain fatty alcohol with an even shorter carbon chain.
Uniqueness
18,23-Dioctadecylhentetracontan-1-OL is unique due to its exceptionally long carbon chain, which imparts distinct physical and chemical properties. This makes it particularly useful in applications requiring high hydrophobicity and stability.
Propriétés
Numéro CAS |
136841-68-4 |
|---|---|
Formule moléculaire |
C77H156O |
Poids moléculaire |
1098.1 g/mol |
Nom IUPAC |
18,23-dioctadecylhentetracontan-1-ol |
InChI |
InChI=1S/C77H156O/c1-4-7-10-13-16-19-22-25-28-32-37-42-47-52-57-62-69-76(70-63-58-53-48-43-38-33-29-26-23-20-17-14-11-8-5-2)73-66-67-74-77(71-64-59-54-49-44-39-34-30-27-24-21-18-15-12-9-6-3)72-65-60-55-50-45-40-35-31-36-41-46-51-56-61-68-75-78/h76-78H,4-75H2,1-3H3 |
Clé InChI |
XSFVHOZETZSJDL-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCC(CCCCCCCCCCCCCCCCCC)CCCCC(CCCCCCCCCCCCCCCCCC)CCCCCCCCCCCCCCCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(Morpholin-4-yl)sulfanyl]aniline](/img/structure/B14263634.png)
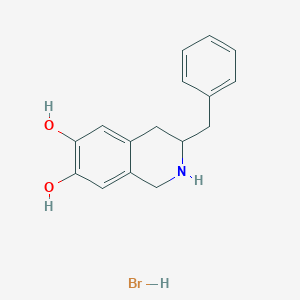
![N-{[(4,5-Dimethoxy-2-nitrophenyl)methoxy]carbonyl}glycine](/img/structure/B14263639.png)
